molecular formula C11H6F3NO2 B2417128 8-(Trifluoromethyl)isoquinoline-4-carboxylic acid CAS No. 2173996-98-8

8-(Trifluoromethyl)isoquinoline-4-carboxylic acid

Cat. No.: B2417128
CAS No.: 2173996-98-8
M. Wt: 241.169
InChI Key: SJOANGHPENBDAK-UHFFFAOYSA-N
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Description

8-(Trifluoromethyl)isoquinoline-4-carboxylic acid is a chemical compound with the molecular formula C11H6F3NO2 It is characterized by the presence of a trifluoromethyl group attached to the isoquinoline ring system, which is further substituted with a carboxylic acid group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the acid-catalyzed condensation of anilines with ethyl 4,4,4-trifluoroacetoacetate, followed by cyclization to form the isoquinoline core . The reaction conditions often require the use of strong acids and elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

Industrial production of 8-(Trifluoromethyl)isoquinoline-4-carboxylic acid may involve large-scale synthesis using similar methods as described above, with optimization for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

8-(Trifluoromethyl)isoquinoline-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can modify the functional groups on the isoquinoline ring.

    Substitution: Nucleophilic substitution reactions can introduce different substituents onto the isoquinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens and organometallic compounds are employed under various conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution reactions can produce a variety of substituted isoquinolines.

Scientific Research Applications

8-(Trifluoromethyl)isoquinoline-4-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 8-(Trifluoromethyl)isoquinoline-4-carboxylic acid involves its interaction with molecular targets, such as enzymes and receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity for specific targets, leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

    Quinoline-4-carboxylic acid: Lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.

    8-Methylisoquinoline-4-carboxylic acid: Contains a methyl group instead of a trifluoromethyl group, affecting its biological activity and applications.

Uniqueness

The presence of the trifluoromethyl group in 8-(Trifluoromethyl)isoquinoline-4-carboxylic acid imparts unique properties, such as increased lipophilicity and metabolic stability. These characteristics make it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

8-(trifluoromethyl)isoquinoline-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6F3NO2/c12-11(13,14)9-3-1-2-6-7(9)4-15-5-8(6)10(16)17/h1-5H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJOANGHPENBDAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=NC=C2C(=C1)C(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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